molecular formula C24H26N4O4S B2496765 N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide CAS No. 1023815-60-2

N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide

Cat. No. B2496765
CAS RN: 1023815-60-2
M. Wt: 466.56
InChI Key: ZAONPPDFNVAQRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide often involves multi-step chemical reactions, including aminolysis of activated acids and alkylation processes. For example, compounds within this family have been synthesized through the aminolysis of activated by thionyl chloride or carbonyldiimidazole [(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)-thio]acetic acids and subsequent alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex ring systems, including imidazo[1,2-c]quinazolin and thiadiazole fragments, which are pivotal for their biological activity. The structural determination is usually carried out using techniques like NMR, LC-MS, and EI-MS analysis (Kovalenko et al., 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloaddition and alkylation, to yield novel derivatives with potential biological activities. The chemical reactivity often involves interactions with different functional groups leading to the formation of compounds with diverse pharmacological properties (Kornicka et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the pharmacokinetic profile of these compounds. However, specific details on the physical properties of N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide were not found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, are central to the compound's pharmacological effects. While direct information on N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is limited, related compounds have shown interactions with various biological receptors and enzymes, influencing their therapeutic potential (Berest et al., 2011; Kovalenko et al., 2012).

Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide has shown significant potential in anticancer applications. For instance, certain N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. Compound 4.10, within this research, was notably effective, showcasing high selectivity and potency (Berest et al., 2011). Another study highlighted the synthesis of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, where compounds exhibited broad-spectrum antitumor efficiency across various tumor subpanels. Specific compounds showed selective effectiveness against particular cancer cell lines, including renal cancer and NSC lung cancer (Mohamed et al., 2016).

Cytotoxicity and Molecular Docking Studies

Further research into similar quinazolinone analogs has revealed insights into their cytotoxic properties and molecular interactions. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity with significant potency compared to the positive control, 5-FU. These compounds were also subject to molecular docking studies to explore their interactions at the molecular level (Al-Suwaidan et al., 2016). Another investigation into substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments found considerable cytotoxicity in the compounds tested. Specific compounds displayed significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, underlining the potential of these chemical structures in therapeutic applications (Kovalenko et al., 2012).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-14(2)11-19-23(30)28-22(26-19)16-7-5-6-8-17(16)27-24(28)33-13-21(29)25-18-10-9-15(31-3)12-20(18)32-4/h5-10,12,14,19H,11,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAONPPDFNVAQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

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